molecular formula C8H8N4OS B12659300 2-(Ethylsulfanyl)pteridin-4(1h)-one CAS No. 14684-56-1

2-(Ethylsulfanyl)pteridin-4(1h)-one

Cat. No.: B12659300
CAS No.: 14684-56-1
M. Wt: 208.24 g/mol
InChI Key: OUKAAMGZZVIMMH-UHFFFAOYSA-N
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Description

2-(Ethylthio)-4-oxopteridine is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. The presence of an ethylthio group at the second position and an oxo group at the fourth position makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylthio)-4-oxopteridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with diethyl oxalate to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired compound. The reaction conditions often require a solvent such as ethanol and a base like sodium ethoxide.

Industrial Production Methods: Industrial production of 2-(ethylthio)-4-oxopteridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylthio)-4-oxopteridine can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pteridines depending on the nucleophile used.

Scientific Research Applications

2-(Ethylthio)-4-oxopteridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives.

    Biology: It is used in studies related to enzyme inhibition and as a probe for understanding biological pathways involving pteridines.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-4-oxopteridine involves its interaction with specific molecular targets. The ethylthio group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The oxo group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the active site. These interactions can affect various biological pathways, making the compound useful in drug development and biochemical research.

Comparison with Similar Compounds

    2-(Methylthio)-4-oxopteridine: Similar structure but with a methylthio group instead of an ethylthio group.

    2-(Ethylthio)-4-hydroxypteridine: Similar structure but with a hydroxyl group instead of an oxo group.

    2-(Ethylthio)-4-aminopteridine: Similar structure but with an amino group instead of an oxo group.

Uniqueness: 2-(Ethylthio)-4-oxopteridine is unique due to the combination of the ethylthio and oxo groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

14684-56-1

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

2-ethylsulfanyl-3H-pteridin-4-one

InChI

InChI=1S/C8H8N4OS/c1-2-14-8-11-6-5(7(13)12-8)9-3-4-10-6/h3-4H,2H2,1H3,(H,10,11,12,13)

InChI Key

OUKAAMGZZVIMMH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=NC=CN=C2C(=O)N1

Origin of Product

United States

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